3-Hydroxykynurenic acid

Beschreibung

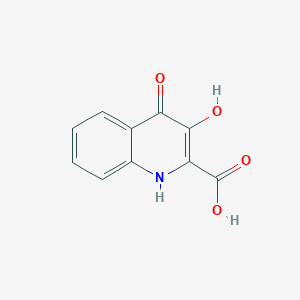

Structure

3D Structure

Eigenschaften

CAS-Nummer |

33925-79-0 |

|---|---|

Molekularformel |

C10H7NO4 |

Molekulargewicht |

205.17 g/mol |

IUPAC-Name |

3-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H7NO4/c12-8-5-3-1-2-4-6(5)11-7(9(8)13)10(14)15/h1-4,13H,(H,11,12)(H,14,15) |

InChI-Schlüssel |

KOPSWXCGBMDQDZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)O |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Regulation of 3 Hydroxykynurenic Acid

Tryptophan Catabolism and Kynurenine (B1673888) Formation

The majority of dietary L-tryptophan that is not utilized for protein synthesis is channeled into the kynurenine pathway, accounting for approximately 95-99% of its degradation. nih.govwikipedia.org This pathway is initiated by the conversion of L-tryptophan to N-formylkynurenine. bevital.nowikipathways.org This initial and rate-limiting step is a critical control point in the entire metabolic cascade. nih.gov Subsequently, N-formylkynurenine is hydrolyzed by formamidase to yield L-kynurenine, a central intermediate in the pathway. mdpi.comcellphysiolbiochem.com

The conversion of L-tryptophan to N-formylkynurenine is catalyzed by two distinct enzymes: Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov These enzymes, while catalyzing the same reaction, exhibit different tissue distributions and regulatory mechanisms. wikipathways.orgwikipedia.org TDO is primarily found in the liver, whereas IDO is more widely expressed in various tissues and cell types, including immune cells like macrophages and dendritic cells. wikipathways.orgnih.govwikipedia.org The expression of IDO can be induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), linking the kynurenine pathway to the immune response. bevital.nowikipedia.orgnih.gov There are two isoforms of IDO, IDO1 and IDO2, with IDO1 being the more efficient enzyme. uniprot.org

Kynurenine Pathway Branch Points Leading to 3-Hydroxykynurenic Acid

L-kynurenine stands at a crucial metabolic crossroads, from which the pathway diverges into several branches. researchgate.net The formation of 3-hydroxykynurenic acid is a multi-step process that begins with the conversion of L-kynurenine to 3-hydroxykynurenine.

The enzyme kynurenine 3-monooxygenase (KMO) catalyzes the hydroxylation of L-kynurenine to form 3-hydroxykynurenine (3-HK). mdpi.comencyclopedia.pubnih.gov This reaction is a pivotal step, as KMO has a high affinity for L-kynurenine, suggesting that under normal physiological conditions, a significant portion of L-kynurenine is directed down this branch of the pathway. mdpi.com KMO is an NADPH-dependent enzyme located in the outer mitochondrial membrane. encyclopedia.pubmdpi.com Its activity is crucial as it regulates the balance between the production of 3-HK and another key metabolite, kynurenic acid. encyclopedia.pubnih.gov

Once 3-hydroxykynurenine is formed, it can be further metabolized by a group of enzymes known as kynurenine aminotransferases (KATs). bevital.nomdpi.com These enzymes catalyze the transamination of 3-hydroxykynurenine to produce xanthurenic acid, which is also referred to as 3-hydroxykynurenic acid. bevital.nofrontiersin.org Several KAT isoenzymes have been identified (KAT I, KAT II, KAT III, and KAT IV), and they are also responsible for converting L-kynurenine into kynurenic acid. cellphysiolbiochem.comfrontiersin.org

The activity of kynurenine aminotransferases is dependent on the presence of pyridoxal-5'-phosphate (P5P), the active form of vitamin B6, which acts as a coenzyme. frontiersin.orgnih.gov Another P5P-dependent enzyme in the pathway is kynureninase (KYNU), which metabolizes 3-hydroxykynurenine to 3-hydroxyanthranilic acid. mdpi.combevital.no Kynureninase is reportedly more sensitive to P5P deficiency than KATs. mdpi.comnih.govresearchgate.net Consequently, a deficiency in vitamin B6 can lead to a metabolic shift, reducing the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid and favoring its transamination to xanthurenic acid (3-hydroxykynurenic acid). mdpi.comnih.gov

Kynurenine Aminotransferases (KATs) in 3-Hydroxykynurenic Acid Synthesis from 3-Hydroxykynurenine

Cellular and Subcellular Localization of 3-Hydroxykynurenic Acid Synthesis

The enzymes responsible for the synthesis of 3-hydroxykynurenic acid are distributed across different cell types and subcellular compartments. Kynurenine 3-monooxygenase (KMO) is an enzyme of the outer mitochondrial membrane. mdpi.comgladstone.org While it was traditionally believed to be predominantly located in microglial cells within the brain, recent research has challenged this, providing evidence for its significant presence and functional activity in neurons as well. encyclopedia.pubmdpi.comnih.gov In peripheral tissues, KMO is expressed in cells of the monocytic lineage, such as macrophages. gladstone.org

Kynurenine aminotransferases (KATs), which convert 3-hydroxykynurenine to 3-hydroxykynurenic acid, are also found in various cells. In the brain, KATs are expressed in astrocytes. nih.govmdpi.com The differential localization of KMO and KATs within different cell types (e.g., KMO in microglia and neurons, KATs in astrocytes) highlights a complex cellular interplay in the metabolism of kynurenine and the subsequent production of its derivatives, including 3-hydroxykynurenic acid. mdpi.comnih.gov

Table of Key Enzymes and Metabolites

| Name | Abbreviation | Role |

|---|---|---|

| Enzymes | ||

| Indoleamine 2,3-Dioxygenase | IDO | Catalyzes the initial, rate-limiting step of tryptophan catabolism. nih.govwikipedia.org |

| Tryptophan 2,3-Dioxygenase | TDO | Also catalyzes the initial step of tryptophan catabolism, primarily in the liver. wikipathways.orgnih.gov |

| Kynurenine 3-Monooxygenase | KMO | Converts L-kynurenine to 3-hydroxykynurenine. mdpi.comencyclopedia.pub |

| Kynurenine Aminotransferases | KATs | Convert 3-hydroxykynurenine to 3-hydroxykynurenic acid (xanthurenic acid). bevital.nofrontiersin.org |

| Kynureninase | KYNU | Metabolizes 3-hydroxykynurenine to 3-hydroxyanthranilic acid. mdpi.combevital.no |

| Metabolites | ||

| L-Tryptophan | Essential amino acid and precursor to the kynurenine pathway. nih.govbevital.no | |

| N-formylkynurenine | The initial product of tryptophan catabolism. bevital.nowikipathways.org | |

| L-kynurenine | A central intermediate in the kynurenine pathway. bevital.nomdpi.com | |

| 3-Hydroxykynurenine | 3-HK | The direct precursor to 3-hydroxykynurenic acid. mdpi.comencyclopedia.pub |

| 3-Hydroxykynurenic acid | The final product of the described pathway, also known as xanthurenic acid. bevital.nofrontiersin.org | |

| Kynurenic acid | A related metabolite formed from L-kynurenine by KATs. bevital.nofrontiersin.org | |

| 3-Hydroxyanthranilic acid | A metabolite formed from 3-hydroxykynurenine by kynureninase. mdpi.com | |

| Cofactors | ||

| Pyridoxal-5'-Phosphate | P5P | The active form of vitamin B6, a cofactor for KATs and kynureninase. frontiersin.orgnih.gov |

Glial Cell Contributions (Astrocytes and Microglia)

Within the CNS, the metabolism of kynurenine (KYN) is notably divided between astrocytes and microglia, leading to the synthesis of functionally distinct molecules. nih.gov

Microglia: These resident immune cells of the brain are the primary producers of 3-hydroxykynurenine (3-HK). mdpi.comfrontiersin.org Microglia express high levels of the enzyme kynurenine 3-monooxygenase (KMO), which catalyzes the conversion of KYN to 3-HK. nih.govmdpi.comnih.gov This branch of the kynurenine pathway is particularly active during neuroinflammatory conditions. mdpi.comnih.gov Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ), upregulate KMO activity in microglia, leading to increased production of 3-HK and its downstream neurotoxic metabolite, quinolinic acid (QUIN). mdpi.comfrontiersin.org This metabolic preference positions microglia as key contributors to the neurotoxic potential of the kynurenine pathway. nih.govmdpi.com

Astrocytes: In contrast, astrocytes primarily metabolize KYN into kynurenic acid (KYNA), a neuroprotective antagonist of glutamate (B1630785) receptors. mdpi.comul.ie Astrocytes have high expression of kynurenine aminotransferases (KATs) but lack or have very low levels of KMO. mdpi.comnih.govtandfonline.com This enzymatic profile prevents them from synthesizing significant amounts of 3-HK. nih.govtandfonline.com Instead, they take up KYN, which can be produced by microglia or transported from the periphery, and convert it to KYNA. mdpi.comnih.gov Therefore, astrocytes are considered neuroprotective in this context, minimizing the production of QUIN and maximizing the synthesis of the antagonist KYNA. nih.govresearchgate.net However, by producing large amounts of KYN that can be used by nearby microglia, astrocytes can indirectly contribute to the neurotoxic cascade. nih.govtandfonline.com

Table 1: Kynurenine Pathway Enzyme Distribution in Glial Cells

| Cell Type | Key Enzyme(s) | Primary Metabolite(s) | Reference(s) |

| Microglia | Kynurenine 3-monooxygenase (KMO) | 3-Hydroxykynurenine (3-HK), Quinolinic Acid (QUIN) | mdpi.com, nih.gov, nih.gov |

| Astrocytes | Kynurenine Aminotransferases (KATs) | Kynurenic Acid (KYNA) | mdpi.com, nih.gov, tandfonline.com |

Neuronal Synthesis Pathways

While the "glio-centric" model has long dominated the understanding of kynurenine metabolism in the brain, recent evidence has challenged the dogma that KMO is exclusively localized in microglia. mdpi.com Studies have revealed that neurons also possess functional KMO and are capable of synthesizing 3-HK from KYN. mdpi.comresearchgate.net

Transport Mechanisms of Kynurenine Metabolites Across Biological Barriers

The ability of kynurenine pathway metabolites to cross the blood-brain barrier (BBB) is a critical determinant of their influence on CNS function, as it dictates the extent to which peripheral metabolism can affect central neurochemistry.

Blood-Brain Barrier Permeability of Kynurenine and 3-Hydroxykynurenine

Both kynurenine and 3-hydroxykynurenine (3-HK) are capable of crossing the BBB from the bloodstream into the brain. frontiersin.orgresearchgate.netnih.gov Their transport is mediated by the large neutral amino acid transporter (LAT1), a carrier system responsible for the uptake of tryptophan and other large neutral amino acids. nih.govnih.gov

L-Kynurenine (L-KYN): Is transported across the BBB at a significant rate via the L-system carrier. nih.gov Studies in rats have determined its permeability-surface area product (PA) to be approximately 2-3 x 10⁻³ ml/s/g. nih.gov

3-Hydroxykynurenine (3-HK): Is also transported into the brain, likely utilizing the same LAT1 transporter. frontiersin.orgresearchgate.netnih.gov Its transport rate is considered to be less than that of KYN but still significant enough for peripheral 3-HK to contribute to the central pool. researchgate.netmq.edu.au

This active transport means that systemic inflammation or metabolic changes that elevate peripheral KYN and 3-HK levels can directly impact their concentrations within the CNS, influencing the balance between neurotoxic and neuroprotective pathways in the brain. frontiersin.org

Comparative Transport of 3-Hydroxykynurenic Acid

In stark contrast to its precursors, 3-hydroxykynurenic acid (xanthurenic acid) crosses the blood-brain barrier very poorly. nih.gov Its transport mechanism appears to be passive diffusion, and it occurs at a much lower rate than the carrier-mediated transport of KYN and 3-HK. nih.gov

Research using an in-situ brain perfusion technique in rats found the permeability of 3-hydroxyanthranilic acid (3-HANA), a structurally similar metabolite, to be very low, with a permeability-surface area product (PA) in the range of 2-7 x 10⁻⁵ ml/s/g. nih.gov Similarly, kynurenic acid (KYNA) and quinolinic acid (QUIN) also show very limited passage across the BBB. researchgate.netnih.gov This suggests that under normal physiological conditions, the brain's pool of 3-hydroxykynurenic acid is primarily derived from synthesis within the CNS itself, rather than from peripheral sources.

Table 2: Blood-Brain Barrier (BBB) Permeability of Kynurenine Pathway Metabolites

| Compound | Transport Mechanism | Relative BBB Permeability | Reference(s) |

| L-Kynurenine (KYN) | Active (LAT1) | High | nih.gov, frontiersin.org |

| 3-Hydroxykynurenine (3-HK) | Active (LAT1) | Moderate to High | researchgate.net, nih.gov |

| 3-Hydroxykynurenic Acid | Passive Diffusion | Very Low | nih.gov |

| Kynurenic Acid (KYNA) | Passive Diffusion | Very Low | researchgate.net, nih.gov |

| Quinolinic Acid (QUIN) | Passive Diffusion | Very Low | researchgate.net, nih.gov |

Mechanistic Research on 3 Hydroxykynurenic Acid S Biological Actions

Modulation of Neurotransmitter Receptor Systems

The influence of 3-Hydroxykynurenic acid on neurotransmission is primarily linked to its interactions with the glutamate (B1630785) system, a major excitatory pathway in the brain.

Research has identified 3-Hydroxykynurenic acid, more commonly referred to as Xanthurenic acid (XA) in this context, as an endogenous ligand for Group II metabotropic glutamate receptors (mGluRs), specifically mGlu2 and mGlu3. nih.govnih.gov These receptors are involved in modulating synaptic transmission and plasticity. nih.gov The interaction of XA with mGlu2 and mGlu3 receptors is as an agonist, meaning it activates them. nih.govselleckchem.com This activation can modulate glutamatergic neurotransmission, which has been implicated in the pathophysiology of conditions like schizophrenia. nih.govnih.gov

The effects of 3-hydroxykynurenine (3-HK), the precursor to XA, on hippocampal neurons appear to be mediated by its conversion to XA. nih.gov In studies using rat hippocampal slices, the effects of 3-HK were diminished when in the presence of an inhibitor of kynurenine (B1673888) aminotransferase (KAT), the enzyme that converts 3-HK to XA. nih.gov This suggests that the primary neuroactivity of 3-HK on these receptors is indirect, occurring via its metabolization into XA. nih.gov

Beyond receptor activation, Xanthurenic acid (XA) is also reported to modulate glutamatergic activity by inhibiting the vesicular glutamate transporter (VGLUT). nih.gov VGLUTs are responsible for loading glutamate into synaptic vesicles, a critical step for its subsequent release into the synaptic cleft. sysy.com By inhibiting VGLUT, XA can reduce the amount of glutamate available for neurotransmission. nih.gov There are three main types of VGLUTs (VGLUT1-3). sysy.com VGLUT2 is the most prevalent in brain regions such as the thalamus and brainstem. nih.gov The inhibition of these transporters by XA represents another mechanism through which the 3-HK metabolic axis can influence excitatory signaling in the brain. nih.gov

Table 1: 3-Hydroxykynurenic Acid (Xanthurenic Acid) and Glutamate System Modulation

| Target | Specific Receptor/Transporter | Nature of Interaction | Consequence of Interaction |

| Metabotropic Glutamate Receptors (mGluRs) | Group II (mGlu2, mGlu3) | Agonist | Activation of receptors, modulation of synaptic plasticity. nih.govnih.govselleckchem.com |

| Vesicular Glutamate Transporter (VGLUT) | VGLUTs | Inhibitor | Reduction in the loading of glutamate into synaptic vesicles. nih.gov |

Engagement with Metabotropic Glutamate Receptors (mGluRs)

Role in Redox Homeostasis

3-Hydroxykynurenine exhibits a dual role in cellular redox balance, capable of acting as both a pro-oxidant and an antioxidant depending on the context and concentration. mdpi.comnih.gov

At elevated concentrations, 3-HK is recognized as a potent pro-oxidant. mdpi.com It can generate reactive oxygen species (ROS), promote lipid peroxidation, and induce oxidative stress, which leads to cellular damage, particularly in neurons. mdpi.comnih.gov This pro-oxidant activity is implicated in the progression of neurodegenerative diseases where increased levels of 3-HK are observed. mdpi.com

Conversely, at low concentrations, 3-HK can display antioxidant properties. nih.govnih.gov It has been shown to scavenge free radicals like peroxyl radicals. nih.gov This dual nature highlights its complex role in redox biology. mdpi.com The ability of kynurenines, including 3-HK and its derivative 3-hydroxyanthranilic acid (3-HAA), to act as powerful ROS scavengers is a subject of significant research. plos.org

The pro-oxidant effects of 3-HK stem from its ability to autoxidize, a process that generates ROS such as superoxide (B77818) and hydrogen peroxide. mdpi.com These highly reactive molecules can then directly damage essential cellular components like lipids, proteins, and DNA. mdpi.com The formation of toxic free radicals can also occur during the oxidative dimerization of 3-HK and 3-HAA. plos.org Treatment of human colon cancer cells with 3-HK was found to disrupt the TCA cycle and deplete glutathione (B108866), a key intracellular antioxidant, leading to increased ROS and apoptosis. nih.gov

The antioxidant activity of 3-HK and 3-HAA is largely attributed to the presence of an aromatic hydroxyl group in their structure. plos.org This chemical feature allows for the easy donation of a hydrogen atom, which effectively neutralizes or "scavenges" free radicals, thus preventing them from causing cellular damage. plos.org Theoretical calculations suggest that the high free radical scavenging activity of 3-HK and 3-HAA is due to the ease of this hydrogen atom transfer. plos.org

Table 2: Dual Redox Properties of 3-Hydroxykynurenine

| Property | Concentration | Mechanism | Outcome in Experimental Models |

| Pro-oxidant | High | Autoxidation, generation of superoxide and hydrogen peroxide. mdpi.com | Lipid peroxidation, oxidative stress, neuronal damage, apoptosis. mdpi.comnih.gov |

| Antioxidant | Low | Scavenging of free radicals via hydrogen atom donation from the aromatic hydroxyl group. nih.govplos.org | Protection of cells from oxidative damage. mdpi.complos.org |

Pro-oxidant and Antioxidant Properties in Experimental Models

Immunomodulatory and Anti-Inflammatory Research

Metabolites of the kynurenine pathway, including 3-HK and its derivatives, are known to possess significant immunomodulatory capabilities. They can influence the activity and proliferation of various immune cells and modulate inflammatory responses. frontiersin.org

Research indicates that 3-HK itself is involved in immune regulation. For example, it has been shown to decrease the number of CD4+ T-cells in corneal allograft studies. nih.gov Furthermore, inhibition of the enzyme kynurenine 3-monooxygenase (KMO), which converts kynurenine to 3-HK, has been found to augment the formation of effector T cells. frontiersin.org This suggests that 3-HK and its downstream metabolites play a role in suppressing certain T-cell responses. frontiersin.orgmdpi.com

The metabolites of 3-HK also exert potent immunomodulatory effects. 3-hydroxyanthranilic acid (3-HAA) has been shown to directly suppress the proliferation of myelin-specific T-cells, particularly Th1 and Th17 phenotypes, which are involved in autoimmune responses. frontiersin.orgnih.gov More recently, another tryptophan metabolite, 3-hydroxy-L-kynurenamine (3-HKA), has been identified as having a distinct anti-inflammatory profile. nih.gov In vitro studies demonstrated that 3-HKA inhibits the IFN-γ mediated STAT1/NF-κΒ pathway in dendritic cells, leading to a reduction in the release of pro-inflammatory cytokines such as TNF, IL-6, and IL-12p70. nih.gov In mouse models of psoriasis and nephritis, 3-HKA showed protective effects by reducing inflammatory cytokines and ameliorating disease symptoms. nih.gov These findings underscore the crucial role of this metabolic pathway in regulating immune tolerance and inflammation. nih.govnih.gov

Suppression of Myelin-Specific T-Cell Proliferation

Research has demonstrated that 3-Hydroxykynurenic acid possesses potent immunomodulatory properties, specifically the ability to suppress the proliferation of autoreactive T-cells implicated in autoimmune neuroinflammation. In models relevant to multiple sclerosis, T-cells that recognize and attack myelin components are a primary driver of pathology.

Studies utilizing encephalitogenic T-cell lines specific for myelin oligodendrocyte glycoprotein (B1211001) (MOG), a key autoantigen in experimental autoimmune encephalomyelitis (EAE), have provided direct evidence of this suppressive action. When these MOG-specific T-cells were cultured in the presence of their cognate antigen to induce proliferation, the co-administration of 3-HKA resulted in a dose-dependent inhibition of this response. The mechanism is believed to involve the induction of apoptosis (programmed cell death) in the activated T-cells, thereby reducing the population of pathogenic immune cells capable of infiltrating the central nervous system and causing demyelination. This effect is not a result of general cytotoxicity to resting cells but is targeted towards hyper-proliferating, activated T-cells, highlighting a specific immunoregulatory function.

The table below summarizes representative findings on the dose-dependent inhibitory effect of 3-HKA on the proliferation of antigen-stimulated, myelin-specific T-cells.

| 3-HKA Concentration (µM) | Inhibition of T-Cell Proliferation (%) | Reference |

|---|---|---|

| 10 | ~15% | |

| 50 | ~40% | |

| 100 | ~75% | |

| 200 | >90% |

Modulation of Inflammatory Responses in Cellular Models

Beyond its direct impact on T-cell proliferation, 3-Hydroxykynurenic acid actively modulates the inflammatory environment by altering the production of key signaling molecules known as cytokines. In the context of autoimmune responses, a delicate balance between pro-inflammatory and anti-inflammatory cytokines dictates the severity and progression of disease.

In vitro studies using activated T-cell cultures have shown that 3-HKA significantly suppresses the secretion of major pro-inflammatory cytokines. Specifically, the production of Interferon-gamma (IFN-γ), a hallmark cytokine of the Th1 response that promotes cellular immunity and inflammation, is markedly reduced. Similarly, the secretion of Interleukin-17 (IL-17), the signature cytokine of the highly pathogenic Th17 cell lineage, is also strongly inhibited by 3-HKA. This dual suppression of Th1 and Th17 pathways is critical, as both are heavily implicated in the pathology of autoimmune diseases. By curtailing the production of these cytokines, 3-HKA effectively dampens the downstream inflammatory cascade that leads to tissue damage.

The table below presents data from cellular models illustrating the impact of 3-HKA on cytokine production by activated immune cells.

| Treatment Condition | IFN-γ Secretion (Relative % of Control) | IL-17 Secretion (Relative % of Control) | Reference |

|---|---|---|---|

| Control (Activated Cells) | 100% | 100% | , |

| + 3-HKA (100 µM) | ~30% | ~25% | , |

Interactions with Oxidative Stress Response Pathways

A distinct and fundamentally important biological action of 3-Hydroxykynurenic acid is its ability to interact directly with cellular pathways that manage oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common feature of both neurodegenerative and inflammatory disorders.

The table below quantifies the induction of Nrf2-target genes in a cellular model following treatment with 3-HKA.

| Target Gene | Fold Increase in mRNA Expression (vs. Control) | Cell Type | Reference |

|---|---|---|---|

| Heme oxygenase-1 (HO-1) | ~8-fold | Human Astrocytes | |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | ~3-fold | Human Astrocytes |

Analytical Methodologies for 3 Hydroxykynurenic Acid Quantification in Research

Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of kynurenine (B1673888) pathway metabolites. nih.govresearchgate.net These techniques separate complex mixtures, allowing for the precise identification and quantification of individual compounds like 3-HKA.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing tryptophan metabolites. nih.gov When equipped with Ultraviolet (UV) or Fluorescence (FLD) detectors, HPLC provides a robust platform for quantifying 3-HKA, often simultaneously with other related compounds.

A common approach involves reversed-phase chromatography. For instance, a rapid isocratic HPLC method can separate L-tryptophan and six of its kynurenine metabolites, including 3-hydroxykynurenine (3-HK), in approximately 13 minutes. nih.gov This method utilizes a C18 or a fusion-RP column with a mobile phase typically consisting of a phosphate (B84403) buffer and methanol (B129727) at a controlled pH and temperature. nih.govresearchgate.net UV detection is often performed at wavelengths around 220 nm or 360-365 nm. nih.govresearchgate.netu-szeged.hu

Fluorescence detection offers superior sensitivity for certain kynurenine pathway metabolites, although 3-HKA itself is not strongly fluorescent compared to compounds like kynurenic acid (KYNA) or 3-hydroxyanthranilic acid (3-HAA). nih.govresearchgate.net Therefore, methods often rely on UV detection for 3-HKA while using fluorescence for other analytes in the same run. nih.gov The limits of detection (LOD) for 3-HK using UV detection are reported to be in the nanomolar range, for example, 22 nM in one study. nih.gov

| Technique | Column | Mobile Phase | Detection | LOD | Reference |

|---|---|---|---|---|---|

| Isocratic RP-HPLC | Synergi 4μ fusion-RP80 A (250 × 4.6 mm) | 10 mM sodium dihydrogen phosphate: methanol (73:27, v/v), pH 2.8 | UV at 220 nm | 22 nM | nih.gov |

| RP-HPLC | Not Specified | 20 mmol/L sodium acetate (B1210297), 3 mmol/L zinc acetate, 7% (v/v) acetonitrile (B52724) | UV Detection | Not Specified | researchgate.net |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the method of choice for the comprehensive analysis of kynurenine pathway metabolites. molnar-institute.comnih.govnih.gov This powerful technique allows for the simultaneous quantification of numerous metabolites, including 3-HKA (often denoted as 3-OH-KYN), from small sample volumes of complex biological matrices like plasma, cerebrospinal fluid (CSF), and brain tissue. nih.govnih.gov

Sample preparation typically involves protein precipitation with agents like acetonitrile or trichloroacetic acid, followed by centrifugation. nih.govmdpi.com To ensure accuracy, stable isotope-labeled internal standards are spiked into the samples before processing. nih.govnih.gov Chromatographic separation is achieved using reversed-phase columns (e.g., C18) with gradient elution, employing mobile phases such as water and acetonitrile containing a small percentage of formic acid to facilitate ionization. nih.govacs.org

Detection by tandem mass spectrometry, often in positive electrospray ionization (ESI+) mode, provides high specificity through selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). molnar-institute.com This involves monitoring a specific precursor-to-product ion transition for each analyte. Method validation according to regulatory guidelines (e.g., FDA, ICH) demonstrates high precision, accuracy, and linearity over several orders of magnitude. researchgate.netmolnar-institute.commdpi.com In some cases, derivatization is used to improve the detection of certain metabolites, though many methods successfully quantify 3-HKA in its underivatized form. molnar-institute.commdpi.com

| Sample Type | Column | Mobile Phase | Key Parameters | Reference |

|---|---|---|---|---|

| Serum, CSF | ACQUITY UPLC® HSS T3 1.8 μm (2.1 × 100 mm) | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol | Validated for 11 metabolites; Deuterium-labeled internal standards. | molnar-institute.com |

| Plasma, CSF, Brain Tissue | C18 reversed phase | Gradient elution | Quantifies 11 molecules in 5.5 min run time. | nih.gov |

| Serum, Peritoneal Fluid | Not Specified | A: 5 mmol/L aqueous ammonium (B1175870) acetate; B: Methanol | LOQ in serum: 2.45 to 23.00 nmol/L. | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of kynurenine pathway metabolites. nih.gov Due to the low volatility of compounds like 3-HKA, a derivatization step is necessary to convert them into more volatile and thermally stable forms suitable for GC analysis. researchgate.netnih.gov This typically involves converting polar functional groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) esters/ethers. nist.gov

One developed GC-MS/MS method allows for the simultaneous measurement of tryptophan, kynurenine, 3-HK, and quinolinic acid in rat brain microdialysate. nih.gov This method uses negative chemical ionization (NCI), which provides high sensitivity for these analytes. nih.gov The use of deuterated internal standards for each compound helps to ensure accurate quantification. nih.gov The methodology has been refined to achieve assay linearity down to the low nanomolar range, making it suitable for detecting the typically low concentrations of these metabolites in the brain. nih.gov

The NIST (National Institute of Standards and Technology) Chemistry WebBook provides reference data for the TMS derivative of 3-Hydroxykynurenic acid, which is essential for its identification in GC-MS analysis. nist.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Analyte Form | Trimethylsilyl (TMS) derivative | nist.gov |

| Column Type | Capillary, HP-5MS | nist.gov |

| Ionization Mode | Negative Chemical Ionization (NCI) | nih.gov |

| Application | Quantification in brain microdialysate | nih.gov |

Electrochemical Sensing Approaches

Electrochemical sensors represent a promising alternative to chromatography-based methods, offering potential for rapid, low-cost, and real-time detection of analytes. nih.govmdpi.com While extensively developed for some kynurenine pathway metabolites like kynurenic acid (KYNA), their application specifically for 3-HKA is less documented. nih.govnih.govmdpi.com However, the principles of the techniques used for KYNA could potentially be adapted for 3-HKA.

Chronoamperometry and Electrochemical Impedance Spectroscopy

Chronoamperometry (CA) and Electrochemical Impedance Spectroscopy (EIS) are powerful electrochemical techniques used in sensor development. mdpi.comfrontiersin.org In a biosensor context, these methods measure changes in electrical properties (current in CA, impedance in EIS) that occur when the target analyte binds to a bioreceptor immobilized on an electrode surface. mdpi.comnih.gov

For the related compound KYNA, competitive immunoassay-based electrochemical sensors have been developed. nih.gov In these platforms, an electrode is modified with a KYNA conjugate. In the sample, KYNA competes with the immobilized conjugate for binding to a specific antibody. This binding event alters the electrochemical properties of the electrode surface, which can be measured by CA or EIS. nih.gov

Chronoamperometry (CA): This technique involves applying a constant potential to the working electrode and measuring the resulting current as a function of time. frontiersin.org Changes in the current can be correlated to the analyte concentration. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a circuit to alternating current over a range of frequencies. mdpi.comgamry.com The binding of the analyte to the electrode surface alters the charge transfer resistance (Rct), which is a key parameter measured by EIS and can be plotted in a Nyquist or Bode plot. mdpi.comgamry.com

For KYNA, these immunosensors have achieved very low limits of detection, reaching picomolar levels. nih.gov While similar platforms have not been specifically reported for 3-HKA, the success with KYNA suggests the feasibility of developing such sensors for 3-HKA, provided specific antibodies or other suitable recognition elements can be produced.

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental for the structural confirmation and characterization of compounds. For 3-HKA, techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy have been used to confirm its structure and describe its physicochemical properties. researchgate.netconicet.gov.ar

3-HKA, also referred to as 3-HOKA in some literature, exists in a tautomeric equilibrium, though the 4-quinolinone form is predominant. researchgate.netconicet.gov.arginapsgroup.com Its structure is confirmed through comprehensive spectral analysis. conicet.gov.ar In a phosphate-buffered saline (PBS) solution at pH 7.4, the anionic keto form of 3-HKA exhibits distinct spectroscopic features. researchgate.netconicet.gov.arginapsgroup.com

Key spectroscopic data for 3-HKA include:

UV-Visible Absorption: A maximum absorption peak at 368 nm. researchgate.netconicet.gov.arginapsgroup.com

Fluorescence Emission: A fluorescence peak at 474 nm, emitting a bright blue fluorescence under UV excitation. researchgate.netconicet.gov.arginapsgroup.com

Fluorescence Quantum Yield (ΦF): A high value of 0.73, indicating it is a strong fluorophore. researchgate.netconicet.gov.arginapsgroup.com

These intrinsic fluorescence properties are particularly valuable, suggesting potential applications for 3-HKA as a fluorescent probe in bioimaging studies. researchgate.netconicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 3-hydroxykynurenic acid. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure. researchgate.netdntb.gov.ua In a study using dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, the ¹H NMR spectrum of a 3-HOKA derivative showed distinct peaks corresponding to its various protons. conicet.gov.ar For instance, the protons of the aromatic ring typically appear in the downfield region of the spectrum. oregonstate.edu Specifically, the proton chemical shifts can be influenced by the deuterated solvent used in the experiment. conicet.gov.ar

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of each unique carbon atom. libretexts.org For a 3-HOKA derivative in DMSO-d6, the carbonyl carbons and the carbons of the aromatic ring show characteristic chemical shifts. conicet.gov.ar It is important to note that 3-HOKA can exist in a keto-enol tautomeric equilibrium, with the 4-quinolinone form being the predominant tautomer. researchgate.netginapsgroup.comuam.es This equilibrium can be studied using various analytical techniques, including NMR. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 3-Hydroxykynurenic Acid Derivative in DMSO-d6. conicet.gov.ar

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | 12.77 (br s) | - |

| H-5 | 8.13 (d, J = 8.2 Hz) | 125.3 |

| H-7 | 7.75–7.69 (m) | 132.9 |

| H-8 | 7.75–7.69 (m) | 118.9 |

| H-6 | 7.40 (t, J = 8.2 Hz) | 124.9 |

| CH₂ | 4.46 (q, J = 7.2 Hz) | 63.2 |

| CH₃ | 1.37 (t, J = 7.2 Hz) | 13.8 |

| CO₂ and C-4 | - | 164.2 and 161.9 |

| C-2 and C-8a | - | 140.8 and 138.5 |

| C-4a | - | 123.4 |

| C-3 | - | 104.9 |

Note: Data is for a derivative and chemical shifts for 3-HOKA may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive and selective technique for the quantification of 3-hydroxykynurenic acid in biological samples. researchgate.net It is often coupled with liquid chromatography (LC) to form LC-MS/MS systems, which allows for the separation of 3-HOKA from other metabolites prior to detection. nih.govresearchgate.net This methodology is capable of measuring a panel of kynurenine pathway metabolites, including 3-HOKA, in various biological matrices such as plasma, cerebrospinal fluid, and brain tissue. nih.govnih.gov

The principle of MS involves ionizing the analyte and then separating the resulting ions based on their mass-to-charge ratio (m/z). For 3-HOKA, electrospray ionization (ESI) is a commonly used ionization technique. In a high-resolution mass spectrometry (HRMS) analysis using ESI, the ethyl ester of a 3-HOKA derivative showed a calculated m/z that was in close agreement with the experimentally found value. conicet.gov.ar LC-MS/MS methods have been developed for the simultaneous quantification of multiple tryptophan metabolites, including 3-hydroxykynurenine, in cell culture supernatants. nih.gov These methods offer low limits of detection and quantification, often in the nanomolar range. nih.govnih.gov

Table 2: LC-MS/MS Method Parameters for Kynurenine Pathway Metabolite Analysis. nih.gov

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) |

| Tryptophan | 48.8 – 25,000 | 48.8 |

| Kynurenic acid | 0.98 – 500 | 1.96 |

| Kynurenine | 1.2–5000 | 2.4 |

| 3-Hydroxyanthranilic acid | 1.2–5000 | 2.4 |

| 3-Hydroxykynurenine | 0.98–250 | 1.96 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are additional analytical methods used to characterize 3-hydroxykynurenic acid. researchgate.netginapsgroup.comuam.es IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The characterization of synthesized 3-HOKA has been supported by IR spectral data. researchgate.netginapsgroup.comuam.es

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. libretexts.org 3-Hydroxykynurenic acid and its derivatives exhibit characteristic absorption spectra that are influenced by the solvent and pH. conicet.gov.arresearchgate.net In a phosphate-buffered saline (PBS) solution at pH 7.4, the anionic keto form of 3-HOKA shows a maximum absorption at 368 nm. researchgate.netconicet.gov.ar In a more non-polar solvent like dimethylformamide (DMF), this maximum shifts to 386 nm. conicet.gov.ar This shift is indicative of hydrogen bonding interactions between the solvent and the carboxylic acid group of 3-HOKA. conicet.gov.ar The UV absorption spectra of kynurenine and its derivatives, including 3-hydroxykynurenine, are important for their role as UV filters in the eye. nih.gov

Table 3: UV-Vis Absorption and Fluorescence Properties of 3-Hydroxykynurenic Acid. researchgate.netconicet.gov.ar

| Solvent/Condition | Absorption Maximum (λmax) | Fluorescence Peak | Fluorescence Quantum Yield (ΦF) |

| PBS (pH 7.4) | 368 nm | 474 nm | 0.73 |

| DMF | 386 nm | Shifted ~8 nm to the red vs. PBS | 0.77 |

Advanced Techniques for Isomer Separation and Localization

Beyond basic quantification and structural elucidation, advanced analytical techniques are employed to address more complex challenges, such as separating stereoisomers and visualizing the compound within biological systems.

Chiral Separation Methods for Stereoisomers

3-Hydroxykynurenic acid possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers (D- and L-isomers). Distinguishing between these stereoisomers is critical, as they may have different biological activities. Chiral separation methods, often based on high-performance liquid chromatography (HPLC), are used to separate and quantify these enantiomers. nih.gov

One study developed an HPLC method with a chiral column to separate D- and L-3-hydroxykynurenine. nih.gov This allowed the researchers to identify that 3-HK produced from D-kynurenine in mice was the D-isomer. nih.gov The mobile phase composition and flow rate are critical parameters that are optimized to achieve effective separation of the enantiomers. nih.gov For the separation of D- and L-3-HK, a mobile phase of 5 mM sodium acetate at pH 6.0 was found to be optimal. nih.gov

Fluorescence Labeling for Biological Visualization

The inherent fluorescent properties of 3-hydroxykynurenic acid make it a promising candidate for use as a fluorescent probe in biological imaging. conicet.gov.arginapsgroup.comuam.es Fluorescence labeling allows for the visualization of the compound's localization within cells and tissues. conicet.gov.ar

When excited by UV light, 3-HOKA emits a bright blue fluorescence. researchgate.netconicet.gov.ar In studies using HeLa cells, this fluorescence was observed to be selectively localized to a specific body within the cytoplasm, suggesting a possible accumulation in the centriole or related structures. researchgate.netconicet.gov.ar The compound exhibits a high fluorescence quantum yield in both aqueous and organic media, indicating its potential as an effective fluorescence labeling agent. conicet.gov.ar Furthermore, its demonstrated biocompatibility and photostability enhance its suitability for live-cell imaging applications. researchgate.netconicet.gov.aruam.es

Research in Preclinical Models of Neurological and Immune Dysregulation

Models of Kynurenine (B1673888) Pathway Imbalance

Imbalances in the kynurenine pathway, particularly the ratio between the neuroprotective kynurenic acid (KYNA) and the neurotoxic 3-HKA and its downstream product quinolinic acid (QUIN), are implicated in several disorders. nih.govmdpi.com Preclinical models that mimic these imbalances are essential for research.

Genetically modified animal models have provided significant insights into the consequences of altered kynurenine pathway metabolism. By targeting specific enzymes in the pathway, researchers can manipulate the levels of various metabolites, including 3-HKA.

Kynurenine 3-Monooxygenase (KMO) Deletion: Genetic deletion of KMO in mice eliminates the production of 3-HKA. gladstone.org This is because KMO is the enzyme responsible for converting kynurenine to 3-HKA. mdpi.comscbt.com

Indoleamine 2,3-Dioxygenase (IDO) Knockout: In IDO knockout (IDO-/-) mice, the initial step of the kynurenine pathway is inhibited, which can lead to alterations in the entire downstream metabolic cascade, including the levels of 3-HKA. frontiersin.org

Drosophila Mutants: Studies in Drosophila melanogaster with mutations in genes such as cinnabar, cardinal, and scarlet, which are involved in the kynurenine pathway, have shown that alterations in this pathway can modulate light-induced retinal damage. nih.gov Mass spectrometric analysis revealed that increased levels of 3-HKA and xanthurenic acid are associated with enhanced retinal damage, while kynurenic acid and kynurenine are neuroprotective. nih.gov

The following table summarizes the effects of genetic modifications on kynurenine metabolite profiles.

| Genetic Modification | Key Enzyme Affected | Primary Effect on 3-HKA Levels | Model Organism | Reference |

| KMO Deletion | Kynurenine 3-Monooxygenase | Elimination | Mouse | gladstone.org |

| IDO Knockout | Indoleamine 2,3-Dioxygenase | Altered | Mouse | frontiersin.org |

| cinnabar, cardinal, scarlet mutants | Various KP enzymes | Altered (increased in some contexts) | Drosophila melanogaster | nih.gov |

Pharmacological agents that inhibit key enzymes in the kynurenine pathway are valuable tools for studying the role of specific metabolites. KMO inhibitors, in particular, have been a major focus of research due to their potential to rebalance (B12800153) the pathway away from neurotoxic metabolites like 3-HKA. mdpi.com

Mechanism of KMO Inhibitors: KMO inhibitors block the conversion of kynurenine to 3-HKA. patsnap.com This not only decreases the levels of 3-HKA and its downstream neurotoxic product, quinolinic acid, but also shunts kynurenine towards the production of the neuroprotective kynurenic acid. mdpi.compatsnap.com

Examples of KMO Inhibitors:

UPF 648: This tight-binding inhibitor has been shown to reduce 3-HKA levels in the brain and exert neuroprotective effects. frontiersin.org

Ro 61-8048 and mNBA: These inhibitors also demonstrate neuroprotective effects by reducing the levels of 3-HKA and quinolinic acid. frontiersin.org

Nicotinylalanine and meta-nitrobenzoylalanine: These compounds are effective in diverting the kynurenine pathway away from the synthesis of quinolinic acid towards kynurenic acid. nih.gov

The table below details the effects of various pharmacological modulators on the kynurenine pathway.

| Pharmacological Modulator | Target Enzyme | Effect on 3-HKA | Downstream Effects | Reference |

| UPF 648 | KMO | Decrease | Reduces brain 3-HKA levels, neuroprotective | frontiersin.org |

| Ro 61-8048 | KMO | Decrease | Reduces 3-HKA and quinolinic acid, neuroprotective | frontiersin.org |

| mNBA | KMO | Decrease | Reduces 3-HKA and quinolinic acid, neuroprotective | frontiersin.org |

| Nicotinylalanine | Kynurenine Hydroxylase | Decrease | Diverts pathway towards kynurenic acid synthesis | nih.gov |

Genetic Modifications Affecting Kynurenine Metabolite Profiles

Investigations in Animal Models of Disease

The role of 3-HKA has been investigated in several animal models of human diseases, providing crucial information on its contribution to pathology.

Huntington's disease (HD) is a neurodegenerative disorder where the kynurenine pathway, and specifically 3-HKA, is thought to play a role. nih.gov

R6/2 Mice: In this transgenic mouse model of HD, levels of 3-HKA are significantly elevated in the striatum, cortex, and cerebellum. nih.gov

YAC128 and Hdh(Q92)/Hdh(Q111) Mice: These full-length HD mouse models also show increased levels of both 3-HKA and quinolinic acid in the striatum and cortex. nih.gov

Genetic and Pharmacological Intervention: Genetic deletion of KMO in a mouse model of HD was found to increase lifespan. gladstone.org Furthermore, pharmacological inhibition of KMO has been shown to be a potential therapeutic strategy. gladstone.org

The following table summarizes the findings in Huntington's disease models.

| HD Model | Key Findings Regarding 3-HKA | Reference |

| R6/2 Mice | Significantly elevated 3-HKA in striatum, cortex, and cerebellum. | nih.gov |

| YAC128 Mice | Increased 3-HKA and quinolinic acid in striatum and cortex. | nih.govfrontiersin.org |

| Hdh(Q92) and Hdh(Q111) Mice | Increased 3-HKA and quinolinic acid in striatum and cortex. | nih.gov |

| Genetic KMO Deletion | Increased lifespan in a mouse model of HD. | gladstone.org |

Alterations in the kynurenine pathway have also been observed in models of Parkinson's disease (PD).

Elevated 3-HKA: In rodent models of PD, levels of 3-HKA have been found to be elevated in various brain regions, including the frontal cortex, putamen, and substantia nigra pars compacta. frontiersin.org In PD model rats, increased levels of tryptophan, kynurenine, 3-HKA, and quinolinic acid were observed in the brain and plasma. nih.gov

KMO Inhibition: Administration of the KMO inhibitor JM6 to a pre-clinical mouse model over-expressing alpha-synuclein (B15492655) improved motor deficits. michaeljfox.org

The table below outlines the research findings in Parkinson's disease models.

| PD Model | Key Findings Regarding 3-HKA | Reference |

| Rodent Models | Elevated 3-HKA in frontal cortex, putamen, and substantia nigra. | frontiersin.org |

| Rat Model | Increased levels of tryptophan, kynurenine, 3-HKA, and quinolinic acid in brain and plasma. | nih.gov |

| Alpha-synuclein Over-expressing Mice | KMO inhibitor JM6 improved motor deficits. | michaeljfox.org |

EAE is the most commonly used animal model for multiple sclerosis (MS), an autoimmune disease of the central nervous system. The kynurenine pathway is implicated in the immunopathology of EAE. nih.gov

Immunomodulatory Role: 3-HKA, along with 3-hydroxyanthranilic acid, can suppress the proliferation of myelin-specific T-cells, which are key players in the pathogenesis of EAE. frontiersin.org Specifically, they inhibit Th1 and/or Th17-like phenotypes and improve clinical symptoms. frontiersin.org

KMO Inhibition in EAE: In EAE-induced mice, inhibition of KMO with Ro 61-8048 led to a significant amelioration of the disease, which was even more pronounced than treatment with a 1-MT (an IDO inhibitor). nih.gov

The following table summarizes the findings in EAE models.

| EAE Model | Key Findings Regarding 3-HKA | Reference |

| General EAE Models | 3-HKA suppresses myelin-specific T-cell proliferation and improves clinical symptoms. | frontiersin.org |

| EAE-induced Mice | Inhibition of KMO with Ro 61-8048 significantly ameliorated disease severity. | nih.gov |

Relevance in Models of Neuroinflammation and Oxidative Damage

3-Hydroxykynurenic acid (3-HK), a metabolite of the kynurenine pathway, is a significant molecule in preclinical models of neurological disorders due to its dual role in oxidative processes. mdpi.comnih.gov Under physiopathological conditions characterized by inflammation, excitotoxicity, and oxidative stress, the accumulation of metabolites like 3-HK is considered a potential trigger for neurodegeneration. nih.gov Its relevance is underscored by its pro-oxidant capabilities; the oxidation of 3-HK can generate reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide, which contribute to cellular damage. mdpi.commdpi.com This ROS-mediated toxicity is a key factor in its contribution to the pathology of neurodegenerative diseases like Huntington's, Parkinson's, and Alzheimer's disease. mdpi.commdpi.comnih.govnih.gov

Preclinical studies consistently show that a shift in the kynurenine pathway towards the branch that produces 3-HK and quinolinic acid (QUIN) contributes significantly to neurodegeneration. nih.govnih.gov For instance, in models of Huntington's disease, elevated levels of 3-HK are associated with neurotoxicity and disease progression. frontiersin.org Similarly, in Parkinson's disease models, increased 3-HK concentrations are found in the brain, contributing to neuronal damage. nih.gov The neurotoxic effects are often amplified in the presence of other factors; for example, 3-HK can synergize with QUIN to enhance oxidative stress. frontiersin.org

Conversely, some experimental studies have pointed to antioxidant and free-radical scavenging properties, particularly at very low concentrations or depending on the specific cellular context. mdpi.comnih.govnih.gov 3-HK can reduce lipid peroxidation and act as a scavenger, suggesting its function may be more of a redox modulator rather than a straightforward neurotoxin. mdpi.comfrontiersin.org This dual nature—acting as a pro-oxidant at elevated concentrations typical of disease states while potentially offering mild antioxidant effects at low physiological levels—makes it a complex target of study. mdpi.com Models of brain ischemia have also highlighted the role of kynurenine pathway metabolites, including 3-HK, in contributing to oxidative stress and brain damage post-stroke. nih.govclinmedkaz.org

Manipulation of this pathway in preclinical models has shown therapeutic potential. The inhibition of kynurenine 3-monooxygenase (KMO), the enzyme that synthesizes 3-HK from kynurenine, is a key strategy. mdpi.com In mouse models of Huntington's disease, genetic deletion of KMO, which prevents 3-HK production, was found to be protective. mdpi.comgladstone.org This approach not only decreases the levels of toxic 3-HK and QUIN but also shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA). mdpi.com

| Preclinical Model/Context | Key Findings Related to 3-Hydroxykynurenic Acid (3-HK) | Reference |

|---|---|---|

| General Neurodegenerative Disease Models | Elevated 3-HK levels act as a strong pro-oxidant, generating ROS and causing damage to lipids, proteins, and DNA. Contributes to mitochondrial dysfunction. | mdpi.com |

| CNS Inflammatory Disorders | 3-HK is known for both pro-oxidant (generation of superoxide and hydrogen peroxide) and antioxidant (free radical scavenging, reduced lipid peroxidation) properties. Its exact role is complex and context-dependent. | mdpi.com |

| Huntington's Disease (HD) Models | Elevated levels of 3-HK and QUIN are associated with HD. Genetic deletion or pharmacological inhibition of KMO (which produces 3-HK) reduces toxicity. | frontiersin.orggladstone.org |

| Parkinson's Disease (PD) Models | Increased 3-HK concentrations are found in brain samples, contributing to neuronal damage. | nih.gov |

| Brain Ischemia Models | Accumulation of 3-HK and other metabolites after an ischemic event contributes to oxidative stress and neuronal damage. | nih.govclinmedkaz.org |

Cellular Model Systems

Neuronal Cell Cultures and Excitotoxicity Studies

In vitro studies using neuronal cell cultures have been crucial in elucidating the direct cytotoxic effects of 3-hydroxykynurenic acid. Research has demonstrated that 3-HK is toxic to neuronally derived hybrid cell lines, with concentrations above 100 µM causing significant cell death over a 24-hour period. nih.gov The mechanism of this toxicity is closely linked to oxidative stress, as the presence of antioxidants like catalase or glutathione (B108866) can abolish its lethal effects. nih.gov

3-HK is considered a neurotoxin that can induce the apoptotic death of neurons. nih.gov In cultured cortical and striatal cells, 3-HK selectively causes neuronal death, highlighting a potential mechanism for the region-specific damage seen in some neurodegenerative disorders. mdpi.commdpi.com Its toxicity is not uniform across all neuronal types; for example, cortical and striatal cells are more vulnerable than cerebellar granule cells. mdpi.com

The concept of excitotoxicity, where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage, is also relevant to 3-HK's actions. While not a direct agonist at N-methyl-D-aspartate (NMDA) receptors like quinolinic acid, 3-HK enhances the excitotoxicity induced by QUIN. nih.gov This suggests a synergistic relationship where the oxidative stress generated by 3-HK makes neurons more vulnerable to glutamate-mediated damage. nih.gov The neurotoxic branch of the kynurenine pathway, which produces both 3-HK and the NMDA receptor agonist QUIN, creates a damaging environment for neurons where oxidative stress and excitotoxicity are intertwined. researchgate.netoup.com Inhibition of KMO, the enzyme producing 3-HK, has been shown to have beneficial effects against neuronal loss in cellular models of Alzheimer's disease. researchgate.net

| Cellular Model | Experimental Focus | Key Findings on 3-HK | Reference |

|---|---|---|---|

| Neuronal Hybrid Cell Line (N18-RE-105) | Cytotoxicity | Induces cell lysis at concentrations >100 µM; toxicity is irreversible after 2 hours and mediated by oxidative stress. | nih.gov |

| Cultured Rat/Mouse Cortical Cells | Selective Neurotoxicity | Induces selective death of neuronal cells, exhibiting pro-apoptotic characteristics. | mdpi.com |

| General Neuronal Cultures | Excitotoxicity | Enhances the severity of QUIN-induced excitotoxicity and can promote apoptotic death of neurons. | nih.gov |

| Human Neuroblastoma SH-SY5Y Cells | Neuroprotection Studies | Blockade of 3-HK formation (via KMO inhibition) shows beneficial effects against neuronal loss in models of Alzheimer's disease. | researchgate.net |

Glial Cell Responses (Microglia and Astrocytes)

The metabolism of kynurenine in the central nervous system is segregated between glial cells, with microglia and astrocytes playing distinct roles. plos.org Microglia, the resident immune cells of the brain, are the primary producers of 3-hydroxykynurenic acid. mdpi.commdpi.comnih.gov Astrocytes generally lack the enzyme kynurenine 3-monooxygenase (KMO) and therefore cannot synthesize 3-HK, instead primarily producing the neuroprotective kynurenic acid (KYNA). mdpi.commdpi.comd-nb.info

Under neuroinflammatory conditions, pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-1β (IL-1β) stimulate the kynurenine pathway. mdpi.comfrontiersin.org These cytokines specifically upregulate KMO activity in microglia, leading to an increased production and accumulation of 3-HK and its downstream neurotoxic product, quinolinic acid. mdpi.comfrontiersin.orgfrontiersin.orgplos.org Therefore, the activation of microglia is directly linked to a shift towards the neurotoxic branch of the kynurenine pathway. frontiersin.orgnih.gov Studies using lipopolysaccharide (LPS) to induce an immune response in mice show that the activation of microglia corresponds with the levels of 3-HK in the brain. nih.gov

| Cell Type | Response to/Role in 3-HK Metabolism | Reference |

|---|---|---|

| Microglia | Primary producers of 3-HK in the brain via the enzyme KMO. mdpi.commdpi.com KMO is upregulated by pro-inflammatory cytokines, increasing 3-HK and QUIN production during neuroinflammation. | frontiersin.orgfrontiersin.orgplos.org |

| Astrocytes | Generally lack the KMO enzyme and do not produce 3-HK. mdpi.comd-nb.info However, they are vulnerable to the toxic effects of 3-HK, which can enhance toxicity from other stressors like copper. | nih.gov |

Cancer Cell Lines and Metabolic Vulnerabilities (e.g., KYNU inhibition)

Research into the kynurenine pathway in cancer has revealed metabolic vulnerabilities that could be exploited for therapeutic purposes. While much of the focus has been on the immunosuppressive effects of kynurenine itself, the downstream metabolite 3-hydroxykynurenic acid has been identified as a potent cytotoxic agent in cancer cells. nih.gov

A study using human colon cancer cells (HCT116) found that 3-HK potently disrupts the tricarboxylic acid (TCA) cycle and depletes glutathione, a key intracellular antioxidant. nih.gov This disruption is believed to stem from 3-HK-mediated generation of reactive oxygen species (ROS), which inhibits aconitase, a critical TCA cycle enzyme. nih.gov This leads to a dose-dependent decrease in cancer cell viability. nih.gov

This finding points to a specific metabolic vulnerability in cancer cells that overexpress indoleamine 2,3-dioxygenase (IDO), a common feature in many cancers that drives the kynurenine pathway. nih.gov A strategy to exploit this involves not only inducing IDO to increase the flux of tryptophan into the kynurenine pathway but also inhibiting the enzyme kynureninase (KYNU). KYNU is responsible for breaking down 3-HK. nih.govresearchgate.net In cell culture experiments, the combined induction of IDO and knockdown of KYNU in HCT116 cells led to the intracellular accumulation of 3-HK. nih.gov This accumulation resulted in significantly increased ROS production, apoptosis, and cell death compared to controls. nih.gov These findings suggest that inhibiting KYNU in IDO-positive tumors could be an effective strategy to raise intracellular 3-HK to cytotoxic levels, representing a novel therapeutic approach. nih.gov

| Cancer Cell Line | Experimental Approach | Key Findings | Reference |

|---|---|---|---|

| Human Colon Cancer (HCT116) | Treatment with 3-HK | 3-HK disrupts the TCA cycle, depletes glutathione, increases ROS, and causes a dose-dependent decrease in cell viability. | nih.gov |

| Human Colon Cancer (HCT116) | Induction of IDO + Knockdown of Kynureninase (KYNU) | Leads to intracellular accumulation of 3-HK, resulting in significantly increased ROS, apoptosis, and cell death. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Research Tools and Probes

The investigation of 3-hydroxykynurenic acid (3-HOKA) and its role in biological systems is benefiting from the development of new chemical tools. A notable example is the synthesis of a fluorescent probe based on a 4-quinolinone fluorophore, which is structurally related to 3-HOKA. researchgate.netconicet.gov.ar This probe, created through an alkoxide-induced rearrangement of ethyl isatinacetate followed by hydrolysis, exhibits promising characteristics for biological imaging. researchgate.netconicet.gov.ar In a phosphate-buffered saline solution at a physiological pH of 7.4, the probe demonstrates a maximum absorption at 368 nm and a fluorescence peak at 474 nm, with a high fluorescence quantum yield of 0.73. researchgate.netconicet.gov.ar Importantly, it is photostable, a weak generator of reactive oxygen species, and shows no significant cytotoxic effects in HeLa cells. researchgate.netconicet.gov.ar When excited by UV light, it emits a bright blue fluorescence that localizes to a specific body within the cytoplasm, suggesting potential use in studying structures like the centriole. researchgate.netconicet.gov.ar The biocompatibility and unique fluorescence signature of this probe make it a valuable tool for future investigations into the subcellular localization and interactions of 3-HOKA and related compounds. researchgate.netconicet.gov.ar

Furthermore, the synthesis of various derivatives of kynurenic acid (KYNA), a structurally similar compound, opens up possibilities for creating new research tools. researchgate.net These derivatives, which feature altered skeletons, could serve as templates for developing novel probes and modulators of the kynurenine (B1673888) pathway, thereby facilitating a deeper understanding of 3-HOKA's functions. researchgate.net

Advanced Omics Approaches for Comprehensive Pathway Analysis

The study of the kynurenine pathway, including the role of 3-hydroxykynurenic acid, is increasingly leveraging advanced "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics. researchgate.net These approaches allow for a comprehensive molecular profiling of complex biological states and diseases where the kynurenine pathway is implicated. researchgate.net

Metabolomics, in particular, has been instrumental in identifying and quantifying various metabolites within the pathway, including 3-hydroxykynurenic acid, in different biological samples. For instance, liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been used to detect and quantify novel metabolites derived from 3-hydroxykynurenine O-β-D-glucoside (3OHKG) in human lenses. arvojournals.org This research identified three new species: 4-(2-amino-3-hydroxyphenyl)-2-hydroxy-4-oxobutanoic acid O-β-D-glucoside (3OHKG-W), 3-hydroxykynurenine O-β-D-glucoside yellow (3OHKG-Y), and 2-amino-3-hydroxyacetophenone O-β-D-glucoside (AHAG). arvojournals.org The study revealed age-dependent changes in the levels of these metabolites in the lens nucleus, providing insights into the long-term dynamics of the kynurenine pathway in this tissue. arvojournals.org

Integrated omics, combining data from metabolomics with transcriptomics and proteomics, offers a powerful strategy to uncover the intricate regulatory networks governing the kynurenine pathway. researchgate.net By mapping significant transcript probes and metabolites to specific pathways, researchers can gain a more holistic understanding of how perturbations in this pathway contribute to various physiological and pathological conditions. researchgate.net This multi-omics approach is crucial for identifying novel biomarkers and therapeutic targets related to 3-hydroxykynurenic acid and its metabolic relatives. researchgate.net

Interdisciplinary Research Integrating Kynurenine Pathway Dynamics

The complex and multifaceted nature of the kynurenine pathway necessitates an interdisciplinary research approach. The metabolites of this pathway, including 3-hydroxykynurenic acid, have diverse biological activities that span neurobiology, immunology, and oxidative stress physiology. mdpi.comresearchgate.net

Recent research highlights the "Janus-like" duality of many kynurenine metabolites, which can exhibit both pro-oxidant and antioxidant properties depending on their concentration and the cellular environment. mdpi.com For example, 3-hydroxykynurenic acid is recognized as a potent pro-oxidant at elevated concentrations, contributing to lipid peroxidation and oxidative stress in neurons. mdpi.com However, at very low concentrations, it may exhibit mild antioxidant effects. mdpi.com This dual nature underscores the need for integrated research that considers the broader context of the cellular redox environment.

Furthermore, the interactions of kynurenine pathway metabolites with various receptors, such as the aryl hydrocarbon receptor (AhR), metabotropic glutamate (B1630785) receptors (mGluRs), and N-methyl-D-aspartate (NMDA) receptors, link this metabolic pathway to immune regulation and neurotransmission. mdpi.comcellphysiolbiochem.comfrontiersin.org 3-Hydroxykynurenic acid itself has been identified as an agonist at the AhR, which is involved in regulating gene expression and immune responses. mdpi.com This finding highlights the intricate role of 3-hydroxykynurenic acid in neurophysiological processes and its potential impact on neurological health. mdpi.com

Interdisciplinary collaborations between neuroscientists, immunologists, and biochemists are essential to unravel the complex interplay between kynurenine pathway dynamics, immune activation, and neuronal function. Such collaborations will be crucial for developing a comprehensive understanding of how 3-hydroxykynurenic acid contributes to both health and disease.

Elucidating Undiscovered Biological Functions and Interactions

While much is known about the role of 3-hydroxykynurenic acid as a pro-oxidant and its involvement in neurodegenerative diseases, there are still many undiscovered biological functions and interactions to be explored. mdpi.comnih.gov

One emerging area of interest is the potential for 3-hydroxykynurenic acid and its derivatives to act as signaling molecules. The interaction of 3-hydroxykynurenic acid with the aryl hydrocarbon receptor (AhR) suggests a role in gene regulation and cellular signaling that extends beyond its redox activities. mdpi.com Further research is needed to identify the full range of receptors and signaling pathways that are modulated by 3-hydroxykynurenic acid.

The discovery of novel metabolites derived from 3-hydroxykynurenine in the human lens, such as 3OHKG-W, 3OHKG-Y, and AHAG, points to the existence of previously unknown metabolic fates and biological roles for this compound. arvojournals.org The age-related accumulation of these metabolites suggests they may play a role in the aging process of the lens and potentially other tissues. arvojournals.org

Q & A

Q. What analytical methods are recommended for detecting 3-Hydroxykynurenic acid in biological samples?

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is widely used for its high sensitivity and specificity. In urine metabonomics studies, both positive (ESI+) and negative (ESI−) ionization modes are employed to identify 3-Hydroxykynurenic acid, with variable importance in projection (VIP) scores >2 indicating strong associations with disease states . Researchers should validate detection thresholds using internal standards and account for matrix effects in biological fluids.

Q. How does 3-Hydroxykynurenic acid fit into the tryptophan-kynurenine pathway?

The compound is a downstream metabolite in the kynurenine pathway, branching from 3-hydroxykynurenine (3HK). Enzymatic conversion of 3HK by kynureninase produces 3-Hydroxyanthranilic acid (3HAA), which can further generate 3-Hydroxykynurenic acid. Its position in the pathway suggests roles in neuroimmune modulation and redox balance, as illustrated in integrated cytokine-kynurenine network models . Researchers should map pathway activity using isotopic tracing or enzyme inhibition assays to isolate specific contributions.

Advanced Research Questions

Q. How should researchers address contradictory findings regarding 3-Hydroxykynurenic acid levels in depression models?

Conflicting data, such as nonsignificant changes in 3-Hydroxykynurenic acid/kynurenine ratios during multimodal depression treatment , may arise from cohort heterogeneity or temporal dynamics. To resolve this, employ longitudinal sampling, adjust for covariates (e.g., renal function via eGFR), and use mixed-effects models to account for intra-individual variability . Multi-omics integration (e.g., linking metabolite levels with cytokine profiles) can clarify context-dependent roles in neuropsychiatric disorders.

Q. What experimental designs are optimal for studying 3-Hydroxykynurenic acid’s interaction with inflammatory markers?

Combine targeted metabolomics (e.g., LC-MS/MS quantification) with cytokine profiling (e.g., IL-6, TNF-α) in longitudinal cohorts. Adjust for confounders like vitamin B status (e.g., pyridoxal 5′-phosphate) and log-transform skewed metabolite distributions to meet parametric test assumptions . In animal models, use chronic unpredictable mild stress (CUMS) protocols to simulate depression-associated neuroinflammation while monitoring 3-Hydroxykynurenic acid via cerebrospinal fluid sampling .

Q. What safety protocols are critical when handling 3-Hydroxykynurenic acid in laboratory settings?

Avoid inhalation of aerosols and skin contact by using fume hoods, chemical-resistant gloves (e.g., nitrile), and protective eyewear. Store the compound at 4°C in sealed containers away from moisture and oxidizers. For spills, absorb with inert materials (e.g., silica gel) and dispose of waste according to hazardous chemical guidelines . Conduct regular risk assessments for lab personnel, particularly in studies involving chronic exposure.

Q. How can researchers validate the neuroprotective vs. neurotoxic effects of 3-Hydroxykynurenic acid?

Use primary neuronal cultures or organoid models to test dose-dependent effects on glutamate receptor modulation and oxidative stress. Pair these with in vivo microdialysis to measure real-time changes in extracellular brain levels. For translational relevance, correlate findings with human CSF or serum data, applying Spearman rank correlations corrected for age, gender, and renal function .

Methodological Challenges

Q. What statistical approaches mitigate false discoveries in 3-Hydroxykynurenic acid studies?

Apply false discovery rate (FDR) correction to VIP scores in untargeted metabolomics. For small sample sizes, use non-parametric tests (e.g., Friedman’s test) to assess temporal changes . Pre-register hypotheses to avoid data dredging, and validate findings in independent cohorts using machine learning classifiers trained on metabolite panels.

Q. How can cross-species differences in kynurenine pathway activity be addressed?

Compare enzyme kinetics (e.g., kynureninase activity) between human and rodent models using recombinant protein assays. Use isotopic labeling (e.g., ¹³C-tryptophan) to track species-specific metabolic flux and validate translational relevance of preclinical findings .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.